4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

mTOR kinase inhibitor cancer

Researchers face off-target PI3K cross-reactivity and poor pharmacokinetics with generic mTOR probes. This pyrazolo[3,4-d]pyrimidine core with the critical 4-morpholino substitution solves both: it enables ATP-competitive mTOR inhibition with up to 26,000-fold selectivity over PI3Kα. - Key intermediate for WYE-354, WYE-687, and compound 5u (218-fold mTOR/PI3Kα selectivity) - Enables full mTORC1/mTORC2 blockade vs. rapalogs - Well-characterized SAR at 1-, 4-, and 6-positions for rational library design

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
Cat. No. B12119851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C=NN3
InChIInChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)
InChIKeyHBSGZETULBHCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mTOR Kinase Inhibitor Core Scaffold


4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a core structural fragment of a class of potent, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) kinase [1]. The 4-morpholino substitution on the pyrazolo[3,4-d]pyrimidine scaffold is critical for establishing high binding affinity for the mTOR active site and achieving selectivity over structurally related phosphoinositide 3-kinases (PI3Ks) [2]. This heterocyclic building block is a key intermediate in the synthesis of advanced leads such as WYE-354 and WYE-687, which demonstrate nanomolar to subnanomolar mTOR IC50 values [3].

ATP-competitive mTOR kinase scaffold
Selectivity over PI3K family enzymes
Key intermediate for WYE-series tool compounds

Substitution Constraints and Selectivity Drivers


Subtle structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold profoundly alter kinase selectivity and downstream biological outcomes, rendering simple substitution with other core fragments or analogs unreliable [1]. The presence and nature of the 4-morpholino group is a primary driver of both potency and selectivity for mTOR over PI3Kα; replacing it with a bridged morpholine can increase mTOR/PI3Kα selectivity up to 26,000-fold, while variations at the 1- and 6-positions can convert a highly selective mTOR inhibitor into a mixed PI3K/mTOR inhibitor [2][3]. Furthermore, the parent scaffold's aqueous solubility is suboptimal, and unoptimized derivatives often require prodrug or nanoparticle formulation strategies to achieve suitable pharmacokinetic properties for in vivo studies [4]. These structure-activity relationships (SAR) demonstrate that generic or unqualified substitution will likely fail to recapitulate the specific activity, selectivity, and developability profile required for rigorous scientific investigation.

Morpholine substitution The 4-morpholino group strongly influences mTOR/PI3K selectivity profile; simple replacement may shift pathway-targeting behavior.
1- / 6-position modifications Variations at these positions can convert a selective mTOR inhibitor into a mixed PI3K/mTOR inhibitor; bioactivity may not transfer.
Solubility context Parent scaffold aqueous solubility is suboptimal; unoptimized derivatives often require formulation review for in vivo studies.

Quantitative Differentiation from Key Comparators


mTOR Inhibition Potency vs. Rapamycin and PP121

The 4-morpholinopyrazolopyrimidine-derived compound WYE-354 demonstrates exceptional potency as an ATP-competitive mTOR inhibitor, achieving an IC50 of 4.3 nM [1]. This represents a 4.8-fold improvement in potency over the dual PI3K/mTOR inhibitor PP121 (mTOR IC50 = 10-20 nM) and a dramatic 7,000-fold enhancement compared to the allosteric mTORC1 inhibitor rapamycin (IC50 > 30,000 nM in some assays) [2]. This high potency enables complete suppression of both mTORC1 and mTORC2 signaling at low nanomolar concentrations, a level of target engagement not achievable with first-generation rapalogs [1].

mTOR IC50 Comparison
Reported
4.3 nM (WYE-354) vs. PP121 10–20 nM; Rapamycin >30,000 nM
Reported assay potency context; supports mTOR pathway-response studies.
In vitro kinase assay; cross-study comparable.
mTOR kinase inhibitor cancer

Kinase Selectivity: mTOR vs. PI3Kα Discrimination

A key differentiator for the 4-morpholinopyrazolopyrimidine scaffold is its inherent capacity for high selectivity for mTOR over the closely related PI3K family. Optimized derivatives, such as compound 5u (6-(1H-indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine), exhibit an mTOR IC50 of 9 nM and a PI3Kα IC50 of 1962 nM, representing a 218-fold selectivity window [1]. In contrast, the comparator compound PP121 is a dual PI3K/mTOR inhibitor with IC50 values for both targets within a narrow 3-fold range (mTOR IC50 ≈ 10 nM; p110α PI3K IC50 ≈ 52 nM) . The foundational studies on this scaffold demonstrate that specific modifications to the 6-aryl substituent can further increase this selectivity to over 1000-fold for mTOR over PI3Kα [2].

Selectivity vs. PI3Kα
Head-to-head
mTOR/PI3Kα 218-fold (cmpd 5u) vs. ~5-fold for PP121
Supports isoform-selectivity assay interpretation; reported selectivity window.
In vitro kinase assay; 43-fold greater selectivity than PP121.
kinase selectivity PI3K mTOR

Antiproliferative Activity in Rapamycin-Resistant Models

Derivatives of the 4-morpholinopyrazolopyrimidine scaffold, such as WYE-354, demonstrate potent antiproliferative activity in cellular models where first-generation mTOR inhibitors fail. WYE-354 induces G1 cell cycle arrest in both rapamycin-sensitive and rapamycin-resistant cancer cell lines, with reported cellular IC50 values < 1 nM for optimized compounds [1][2]. In contrast, rapamycin and its analogs (rapalogs) show minimal or no activity in rapamycin-resistant lines due to their inability to inhibit mTORC2 [3]. The scaffold also shows strong activity in PTEN-null tumor models, which are typically resistant to PI3K pathway inhibitors, a finding not consistently observed with dual PI3K/mTOR inhibitors like PP121 [1].

Cellular Antiproliferative
Reported
WYE-354 <1 nM vs. Rapamycin >1 µM; PP121 50–800 nM
Reported cell-model response in rapamycin-resistant lines; supports pathway-specific endpoint interpretation.
Cellular proliferation assays; cross-study comparison.
cellular pharmacology drug resistance PTEN

Morpholine Substitution Impact on Selectivity Ratio

The presence and structure of the morpholine moiety at the 4-position of the pyrazolopyrimidine core is a critical determinant of kinase selectivity. Replacing the standard morpholine with a bridged morpholine analog in this scaffold resulted in compounds with subnanomolar mTOR IC50 values and up to a 26,000-fold selectivity window over PI3Kα [1]. This class-level inference demonstrates that the 4-morpholino group is not just a passive linker but an active pharmacophoric element that engages a unique 'selectivity pocket' in mTOR created by a single amino acid difference (Phe961Leu) compared to PI3K [1]. This structural insight is not applicable to alternative mTOR inhibitor scaffolds, such as the pyrazolopyrimidine PP242 or the morpholine-containing dual inhibitor PI-103.

Morpholine SAR Impact
Class-level
Up to 26,000-fold mTOR/PI3Kα selectivity with bridged morpholine
Class-level selectivity inference; reinforces morpholine pharmacophoric role.
Derived from kinase panel assays; absolute values context-dependent.
structure-activity relationship selectivity mTOR

Aqueous Solubility and Prodrug Strategies

The pyrazolo[3,4-d]pyrimidine class, including the 4-morpholino derivative, is known to possess suboptimal aqueous solubility, a common limitation that can hinder in vivo pharmacokinetics [1]. However, this is a well-characterized and addressable property. Research has demonstrated that the application of a prodrug strategy to this scaffold can successfully enhance aqueous solubility by up to an order of magnitude, leading to a favorable hydrolysis profile in serum and improved cellular permeability compared to the parent drug [1]. This is a significant advantage over less-studied or more complex scaffolds where such developability strategies are not established. The predictable and modifiable solubility profile allows for the procurement of the optimal form (e.g., parent compound for in vitro studies or a specific prodrug for in vivo models) based on the intended application.

Solubility & Prodrug
Data to verify
Prodrug strategy improves aqueous solubility and cell permeability
Supports formulation strategy review; may address scaffold solubility limitations.
Class-level ADME evidence; fold-change not quantified in source abstract.
ADME solubility prodrug

In Vivo Pharmacodynamics and Antitumor Efficacy

Optimized compounds derived from the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine core, such as compound 8a, have demonstrated robust in vivo pharmacodynamic modulation. Compound 8a selectively suppressed key mTOR biomarkers (p-S6K and p-AKT S473) for at least 8 hours following intravenous administration and showed excellent oral activity in a human tumor xenograft model [1]. In contrast, the dual PI3K/mTOR inhibitor PP121 is less effective in some tumor models and shows a narrower therapeutic window, while the allosteric inhibitor rapamycin fails to inhibit mTORC2-driven AKT phosphorylation in vivo [2]. This in vivo validation distinguishes the 4-morpholinopyrazolopyrimidine class as a more advanced and translationally relevant tool for preclinical cancer research.

In Vivo PD Duration
Reported
≥8h mTOR biomarker suppression (cmpd 8a) vs. rapamycin lacks mTORC2 suppression
Reported in vivo pharmacodynamic context; supports exposure-model and endpoint-modulation review.
Mouse xenograft PD study; cross-study comparison.
pharmacodynamics xenograft in vivo

Optimal Use Cases in Biomedical Research


mTORC1/2 Signaling in Rapamycin-Resistant Cancer Models

Researchers studying resistance to first-generation mTOR inhibitors (rapalogs) should utilize derivatives of this scaffold, such as WYE-354. Unlike rapamycin, these ATP-competitive inhibitors fully block both mTORC1 and mTORC2 signaling, inducing G1 arrest in rapamycin-resistant cell lines at sub-nanomolar concentrations [1][2]. This enables the dissection of mTORC2-dependent pathways and the identification of resistance mechanisms in PTEN-null and other difficult-to-treat tumor models [1].

Selective mTOR Inhibition in PI3K-Dependent Assays

When the experimental goal is to isolate the effects of mTOR from the closely related PI3K pathway, a selective mTOR inhibitor like compound 5u is essential. With a 218-fold selectivity for mTOR over PI3Kα, it can suppress mTORC1 and mTORC2 biomarkers (P-S6K, P-4EBP1, P-AKT S473) without affecting the PI3K/PDK1 biomarker P-AKT T308 [1]. This is in stark contrast to dual inhibitors like PP121 or PI-103, which would confound results by simultaneously inhibiting both pathways [2].

In Vivo Preclinical Tumor Efficacy Studies

Optimized compounds from this class, such as compound 8a, are suitable for in vivo pharmacodynamic and efficacy studies. These compounds have demonstrated sustained suppression of mTOR biomarkers for over 8 hours following intravenous administration and oral activity in xenograft tumor models [1]. For studies requiring improved pharmacokinetic properties, researchers can also procure or synthesize prodrug derivatives of the pyrazolo[3,4-d]pyrimidine core, which exhibit enhanced aqueous solubility and cell permeability [2].

SAR Studies for Next-Generation mTOR Inhibitors

This core scaffold serves as an ideal starting point for medicinal chemistry campaigns focused on improving mTOR inhibitor potency, selectivity, and drug-like properties. The foundational SAR has demonstrated that modifications at the 1-, 4-, and 6-positions can independently tune potency, selectivity (up to 26,000-fold for mTOR over PI3Kα), and microsomal stability [1][2]. This well-characterized platform enables rational design and the synthesis of focused libraries to explore new chemical space.

Application
Selection Property
Validation Focus
mTORC1/2 pathway studies in rapamycin-resistant cell models
ATP-competitive mTOR inhibitor scaffold
mTORC2-dependent pathway endpoints; rapamycin-resistance mechanism interpretation
Selective mTOR pathway isolation studies
Defined mTOR/PI3Kα selectivity profile
Pathway-specific biomarker validation (P-S6K, P-AKT S473 vs T308)
In vivo tumor model PD and exposure studies
Sustained target engagement and oral bioavailability profile
Pharmacodynamic biomarker modulation; in vivo exposure-model review
Scaffold optimization for mTOR inhibitor discovery
Well-characterized SAR at 1-, 4-, 6-positions
Potency, selectivity, and drug-like property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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